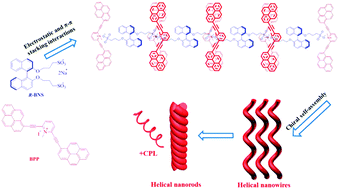Strong circularly polarized luminescence induced from chiral supramolecular assembly of helical nanorods†
Chemical Communications Pub Date: 2017-06-14 DOI: 10.1039/C7CC04363E
Abstract
Chiral supramolecular assemblies (BNS–BPP) can be self-assembled by electrostatic and π–π stacking interactions between the chiral binaphthyl sulphonate (BNS) anion and the achiral bipyrene-based pyridinium (BPP) cation chromophore. BNS–BPP can exhibit strong CD and circularly polarized luminescence (CPL) signals, and the dissymmetry factor glum values can be up to 0.079.


Recommended Literature
- [1] Metastable states in some transient molecules by high-resolution laser spectroscopy
- [2] Defect-induced semiconductor to metal transition in graphene monoxide
- [3] Correction: Plant metabolomics driven chemical and biological comparison of the root bark of Dictamnus dasycarpus and Dictamnus angustifolius
- [4] Four Zn(ii)-5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylate coordination polymers induced by different N-ligands: synthesis, structure, and fluorescence detection for BPA and IMH†
- [5] Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG†
- [6] Controlling the two components modified on nanoparticles to construct nanomaterials
- [7] Stereoselective annulation between an allene, an alkene, and two nitrosoarenes to access bis(isoxazoliodine) derivatives†
- [8] Dead-core solutions and critical Thiele modulus for slabs with a distributed catalyst and external mass transfer
- [9] A study of the reactions of Fe and FeO with NO2, and the structure and bond energy of FeO2
- [10] Correction: Visible-light unmasking of heterocyclic quinone methide radicals from alkoxyamines

Journal Name:Chemical Communications
Research Products
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
CAS no.: 14419-78-4
-
CAS no.: 197794-83-5
-
CAS no.: 1467-16-9
-
CAS no.: 140632-19-5









